molecular formula C31H37KN2O8S2 B015813 Potassium;2-[3-[1-(5-carboxypentyl)-3,3-dimethyl-5-sulfonatoindol-1-ium-2-yl]prop-2-enylidene]-1-ethyl-3,3-dimethylindole-5-sulfonate CAS No. 449175-57-9

Potassium;2-[3-[1-(5-carboxypentyl)-3,3-dimethyl-5-sulfonatoindol-1-ium-2-yl]prop-2-enylidene]-1-ethyl-3,3-dimethylindole-5-sulfonate

Cat. No.: B015813
CAS No.: 449175-57-9
M. Wt: 668.9 g/mol
InChI Key: YISNCKBAILWZRU-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Potassium;2-[3-[1-(5-carboxypentyl)-3,3-dimethyl-5-sulfonatoindol-1-ium-2-yl]prop-2-enylidene]-1-ethyl-3,3-dimethylindole-5-sulfonate is a useful research compound. Its molecular formula is C31H37KN2O8S2 and its molecular weight is 668.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Optical Imaging Applications

A novel water-soluble dye with near-infrared features for cancer detection has been developed, showing potential for broad applications in developing molecular-based beacons for cancer detection. This dye exhibits a 2-fold increase in quantum yield compared to previous generations, highlighting its suitability for in vivo optical imaging (Pham, Medarova, & Moore, 2005).

Coordination Chemistry with Potassium

The coordination chemistry of the 2,3-dimethylindolide anion with potassium has been explored, demonstrating flexibility in binding and bridging potassium ions in various modes. This research provides insights into the extended structures formed through different binding modes, contributing to the understanding of the compound's chemical behavior (Evans, Brady, & Ziller, 2002).

Analysis of Organic Salts

Studies on the ionization of organic salts by laser irradiation, including sulfonates, sulfates, and thiosulfates, have shed light on the behavior of these compounds under laser irradiation. The findings contribute to the understanding of the organic ions observed and the abundance of inorganic ions in the spectra, which is crucial for analytical applications (Mumma & Vastola, 1972).

Crystal Structure and Polymer Assembly

Research into the crystal structure of potassium salts and their assembly with multidentate ligands has revealed the construction of three-dimensional polymer structures with functional properties. This study highlights the use of potassium to construct polymer structures with multifunctional ligands, which have applications in catalysis, optical materials, and gas adsorbents (Han, Du, & Wang, 2007).

Lanthanide-Potassium Frameworks

A novel lanthanide-organic framework featuring a three-dimensional structure with large and small channels has been synthesized, showing potential for gas sorption, proton conductivity, and luminescent sensing of metal ions. This research demonstrates the framework's affinity for quadrupolar molecules and its humidity- and temperature-dependent proton conductivity, as well as its potential for recognizing specific ions (Zhou et al., 2016).

Properties

CAS No.

449175-57-9

Molecular Formula

C31H37KN2O8S2

Molecular Weight

668.9 g/mol

IUPAC Name

potassium;(2E)-2-[(E)-3-[1-(5-carboxypentyl)-3,3-dimethyl-5-sulfonatoindol-1-ium-2-yl]prop-2-enylidene]-1-ethyl-3,3-dimethylindole-5-sulfonate

InChI

InChI=1S/C31H38N2O8S2.K/c1-6-32-25-16-14-21(42(36,37)38)19-23(25)30(2,3)27(32)11-10-12-28-31(4,5)24-20-22(43(39,40)41)15-17-26(24)33(28)18-9-7-8-13-29(34)35;/h10-12,14-17,19-20H,6-9,13,18H2,1-5H3,(H2-,34,35,36,37,38,39,40,41);/q;+1/p-1

InChI Key

YISNCKBAILWZRU-UHFFFAOYSA-M

Isomeric SMILES

CCN\1C2=C(C=C(C=C2)S(=O)(=O)[O-])C(/C1=C\C=C\C3=[N+](C4=C(C3(C)C)C=C(C=C4)S(=O)(=O)[O-])CCCCCC(=O)O)(C)C.[K+]

SMILES

CCN1C2=C(C=C(C=C2)S(=O)(=O)[O-])C(C1=CC=CC3=[N+](C4=C(C3(C)C)C=C(C=C4)S(=O)(=O)[O-])CCCCCC(=O)O)(C)C.[K+]

Canonical SMILES

CCN1C2=C(C=C(C=C2)S(=O)(=O)[O-])C(C1=CC=CC3=[N+](C4=C(C3(C)C)C=C(C=C4)S(=O)(=O)[O-])CCCCCC(=O)O)(C)C.[K+]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.